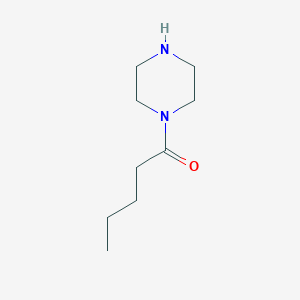
1-(Piperazin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperazin-1-yl)pentan-1-one, also known as N-ethylhexedrone, is a synthetic cathinone that belongs to the class of substituted cathinones. It is structurally similar to other cathinones such as methcathinone and mephedrone. The compound has gained popularity in recent years due to its psychoactive properties and has been used in recreational settings. However, the scientific community has also shown interest in the compound due to its potential applications in research.
Applications De Recherche Scientifique
Anticancer Activity
1-(Piperazin-1-yl)pentan-1-one derivatives have been studied for their potential in anticancer therapy. For example, a heterocyclic compound using 1-(Piperazin-1-yl)pentan-1-one as a starting material showed significant in vitro anti-bone cancer activity against human bone cancer cell lines U2OS, Saos-2, and GC9811. This compound was also investigated for potential antiviral activity through molecular docking studies (Lv et al., 2019).
Synthesis and Characterization
Piperazine derivatives, including those related to 1-(Piperazin-1-yl)pentan-1-one, have been synthesized and characterized for various applications. Studies include the synthesis of related compounds and their characterization using techniques like crystal X-ray diffraction, NMR, and spectroscopy. These studies contribute to the understanding of the structural and chemical properties of such compounds (Murugesan et al., 2021).
Antibacterial and Biofilm Inhibition
Compounds derived from 1-(Piperazin-1-yl)pentan-1-one have shown significant antibacterial efficacy and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers demonstrated potent antibacterial effects against strains like E. coli, S. aureus, and S. mutans, as well as biofilm inhibition activities superior to reference drugs (Mekky & Sanad, 2020).
Antioxidant and Cytotoxic Agents
Research on 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, which are closely related to 1-(Piperazin-1-yl)pentan-1-one, revealed their effectiveness as potential antioxidant and cytotoxic agents. These compounds demonstrated significant free radical scavenging efficacies and cytotoxic effects against certain cancer cell lines (Mistry et al., 2016).
Molecular Docking and Synthesis
Piperazine-based compounds, including those derived from 1-(Piperazin-1-yl)pentan-1-one, have been studied for their synthesis, characterization, and potential therapeutic applications through molecular docking studies. These studies explore their interactions with biological targets and potential efficacy in various therapeutic areas (Balaraju et al., 2019).
Mécanisme D'action
Target of Action
1-(Piperazin-1-yl)pentan-1-one primarily targets the central nervous system, specifically interacting with neurotransmitter receptors. This compound is known to affect the dopamine and serotonin transporters, which play crucial roles in mood regulation, reward, and cognition . By targeting these transporters, 1-(Piperazin-1-yl)pentan-1-one can influence the levels of these neurotransmitters in the synaptic cleft.
Mode of Action
1-(Piperazin-1-yl)pentan-1-one acts by inhibiting the reuptake of dopamine and serotonin into presynaptic neurons . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound binds to the transporters, blocking their function and preventing the reabsorption of dopamine and serotonin, leading to prolonged neurotransmitter activity.
Biochemical Pathways
The primary biochemical pathways affected by 1-(Piperazin-1-yl)pentan-1-one involve the dopaminergic and serotonergic systems . By inhibiting the reuptake of dopamine and serotonin, the compound enhances the signaling pathways associated with these neurotransmitters. This can lead to increased activation of downstream signaling cascades, including those involved in mood regulation, reward processing, and cognitive functions.
Pharmacokinetics
The pharmacokinetics of 1-(Piperazin-1-yl)pentan-1-one involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is rapidly absorbed and distributed throughout the body, including the brain. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the renal route. These properties influence the bioavailability and duration of action of 1-(Piperazin-1-yl)pentan-1-one.
Result of Action
The molecular and cellular effects of 1-(Piperazin-1-yl)pentan-1-one include increased neurotransmitter levels in the synaptic cleft, leading to enhanced neurotransmission . This can result in various physiological and psychological effects, such as improved mood, heightened alertness, and increased cognitive function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Piperazin-1-yl)pentan-1-one . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and bioavailability. Additionally, individual differences in metabolism and genetic factors can influence the compound’s efficacy and safety profile.
: Source
Propriétés
IUPAC Name |
1-piperazin-1-ylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-4-9(12)11-7-5-10-6-8-11/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEMDFCFHXKSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2613116.png)
![4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2613117.png)
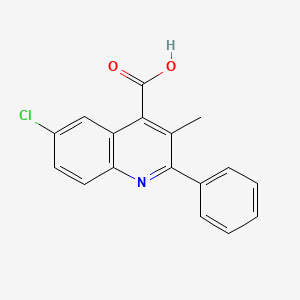
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2613120.png)
![4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid](/img/structure/B2613122.png)
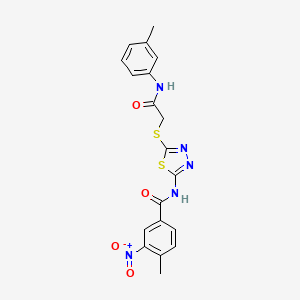
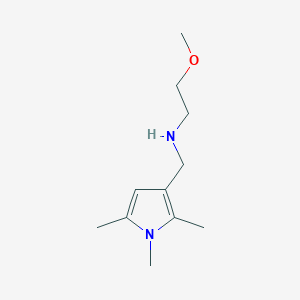

![Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride](/img/structure/B2613130.png)
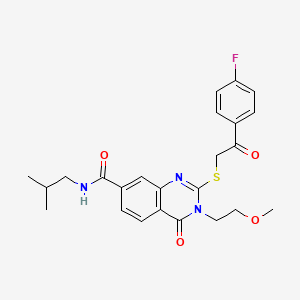
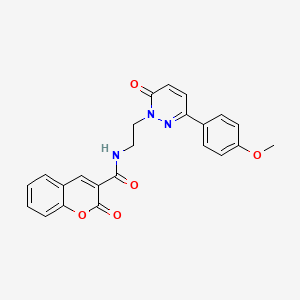
![(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613135.png)
![Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride](/img/structure/B2613137.png)
![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2613138.png)